Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is characterized by the presence of a cyclohexyl group, a dimethylamino-substituted phenyl group, a fluorophenyl group, and a hydroxy-substituted phosphinate moiety. Its complex structure allows it to participate in various chemical reactions and makes it valuable in fields such as catalysis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Dimethylamino-Substituted Phenyl Group: This step involves the nitration of a phenyl ring followed by reduction to form the dimethylamino group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a halogen exchange reaction, where a suitable fluorinating agent is used.
Cyclohexyl Group Addition: The cyclohexyl group is often added through a Grignard reaction or similar organometallic coupling reaction.
Phosphinate Formation: The final step involves the formation of the phosphinate group, typically through a reaction with a suitable phosphorous reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphinates.
Scientific Research Applications
Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate has numerous applications in scientific research:
Chemistry: Used as a ligand in catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate
- Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(4-methylphenyl)methyl]phosphinate
Uniqueness
Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C21H27FNO3P |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]-(2-fluorophenyl)methanol |
InChI |
InChI=1S/C21H27FNO3P/c1-23(2)16-12-14-18(15-13-16)27(25,26-17-8-4-3-5-9-17)21(24)19-10-6-7-11-20(19)22/h6-7,10-15,17,21,24H,3-5,8-9H2,1-2H3 |
InChI Key |
MBRFXMGACHREKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2F)O)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.